2,2'-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2'-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) is a useful research compound. Its molecular formula is C30H34N4O8S and its molecular weight is 610.68. The purity is usually 95%.
BenchChem offers high-quality 2,2'-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines and their derivatives have been reported to inhibit CDK2, a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
These compounds interact with CDK2, inhibiting its activity and thus affecting cell cycle progression
Biochemical Pathways
The inhibition of CDK2 can lead to cell cycle arrest, affecting the proliferation of cells . This can have downstream effects on various cellular processes, including DNA replication and repair, apoptosis, and more.
Result of Action
The inhibition of CDK2 by thieno[3,2-d]pyrimidines and their derivatives can lead to significant alterations in cell cycle progression and induce apoptosis within cells .
Biochemical Analysis
Biochemical Properties
2,2’-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of purine nucleoside phosphorylase (PNP), an enzyme involved in purine metabolism . This inhibition can lead to the accumulation of deoxyguanosine triphosphate, which can be toxic to certain cells, particularly T-cells . Additionally, this compound interacts with other biomolecules, such as ribonucleoside diphosphate reductase, affecting DNA synthesis and repair processes .
Cellular Effects
The effects of 2,2’-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) on cellular processes are profound. It has been observed to induce cytotoxicity in various cell lines, including human T-cells and non-small cell lung cancer (NSCLC) cells . This compound influences cell signaling pathways, such as the CDK2/cyclin A2 pathway, leading to cell cycle arrest and apoptosis . Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins . The impact on cellular metabolism includes alterations in nucleotide synthesis and energy production pathways .
Molecular Mechanism
At the molecular level, 2,2’-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as PNP and ribonucleoside diphosphate reductase, inhibiting their activity . This binding is often competitive, where the compound competes with the natural substrate of the enzyme . Additionally, it can induce conformational changes in proteins, affecting their function and stability . The compound also influences gene expression by interacting with DNA and RNA, leading to changes in transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) have been studied over time. The compound exhibits stability under various conditions, but it can degrade over extended periods, particularly in the presence of light and oxygen . Long-term studies have shown that its effects on cellular function can persist, leading to sustained inhibition of enzyme activity and prolonged cytotoxicity . In vitro studies have demonstrated that the compound can maintain its activity for several days, while in vivo studies indicate that its effects can last for weeks .
Dosage Effects in Animal Models
The effects of 2,2’-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant biochemical and cellular effects . Toxicity studies in animal models have shown that the compound can cause damage to liver and kidney tissues at high concentrations .
Metabolic Pathways
2,2’-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound can affect metabolic flux by altering the levels of key metabolites, such as nucleotides and amino acids . Additionally, it can influence the activity of cofactors, such as NADH and FADH2, impacting energy production and redox balance .
Transport and Distribution
Within cells and tissues, 2,2’-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cell membranes . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . Its localization within cells is influenced by factors such as pH and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 2,2’-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) plays a crucial role in its activity. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . It can also be found in the nucleus, where it affects gene expression and DNA synthesis . Targeting signals and post-translational modifications, such as phosphorylation, can direct the compound to specific cellular compartments . These modifications can influence its stability and activity within the cell .
Properties
CAS No. |
866014-62-2 |
---|---|
Molecular Formula |
C30H34N4O8S |
Molecular Weight |
610.68 |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C30H34N4O8S/c1-39-22-7-5-19(15-24(22)41-3)9-12-31-26(35)17-33-21-11-14-43-28(21)29(37)34(30(33)38)18-27(36)32-13-10-20-6-8-23(40-2)25(16-20)42-4/h5-8,11,14-16H,9-10,12-13,17-18H2,1-4H3,(H,31,35)(H,32,36) |
InChI Key |
OPHGPCMTGCNPQF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC)SC=C3)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.